4-Amino-3-fluorobenzyl bromide, N-BOC protected

Beschreibung

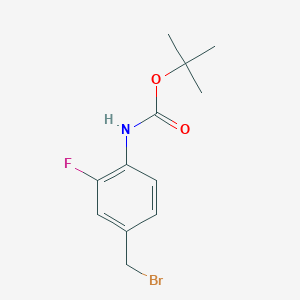

Chemical Structure and Properties 4-Amino-3-fluorobenzyl bromide, N-BOC protected (CAS: 323578-36-5), is a fluorinated aromatic compound featuring a tert-butoxycarbonyl (BOC) protecting group on the amino moiety and a bromomethyl substituent at the benzyl position. Its molecular formula is C₁₂H₁₃BrFNO₂, with a molecular weight of 304.16 g/mol . The BOC group enhances stability during synthetic processes, while the bromine atom serves as a reactive site for nucleophilic substitutions.

Applications

This compound is widely used in medicinal chemistry and organic synthesis as a precursor for constructing pharmacophores, particularly in the development of kinase inhibitors and other bioactive molecules. Its fluorine substituent influences electronic properties, enhancing binding affinity in target proteins .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQUYPKRKBDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluorobenzyl bromide, N-BOC protected, typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The general synthetic route can be summarized as follows:

Protection of the Amino Group: The amino group of 4-amino-3-fluorobenzylamine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to form the N-BOC protected intermediate.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-fluorobenzyl bromide, N-BOC protected, undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection: The BOC group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Major Products Formed

Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with sodium azide yields 4-Azido-3-fluorobenzylamine, while reaction with potassium thiocyanate yields 4-Thiocyanato-3-fluorobenzylamine.

Deprotection: The major product is 4-Amino-3-fluorobenzyl bromide.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-fluorobenzyl bromide, N-BOC protected, has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the preparation of biologically active molecules that can be used in biochemical assays and studies.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluorobenzyl bromide, N-BOC protected, primarily involves its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The BOC protecting group stabilizes the amino group during synthesis and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

3-Amino-2-fluorobenzyl Bromide, N-BOC Protected (CAS: 1936331-45-1)

- Structure: Fluorine and amino groups are adjacent (positions 2 and 3), altering steric and electronic effects.

- Applications: Used in asymmetric catalysis for synthesizing enantiopure amino alcohols .

6-Bromo-3-chloro-2-fluoroaniline, N-BOC Protected (CAS: 1820705-04-1)

- Structure : Incorporates chlorine at position 3 and bromine at position 6, introducing additional steric bulk.

- Reactivity : The chlorine atom increases electron-withdrawing effects, slowing down nucleophilic displacement of bromine compared to fluorine-substituted analogs .

2-Bromo-3-chloro-6-fluoroaniline, N-BOC Protected (CAS: 1934917-37-9)

- Structure : Bromine and chlorine substituents at positions 2 and 3 create a highly electron-deficient aromatic ring.

- Reactivity : Reduced solubility in polar solvents due to increased hydrophobicity from chlorine. Reactivity in cross-coupling reactions is lower than fluorine analogs .

N-BOC 4-Bromopiperidine (CAS: Not Specified)

- Comparison: Unlike the aromatic bromine in 4-amino-3-fluorobenzyl bromide, aliphatic bromine in N-BOC 4-bromopiperidine is less reactive in Grignard couplings, requiring higher catalyst loadings (e.g., 50 mol% CoCl₂) for effective cross-coupling .

- Key Difference : Aromatic bromides are more reactive in metal-catalyzed reactions due to resonance stabilization of transition states.

N-BOC Protected 4-(Bromomethyl)-2(5H)-furanone

- Comparison: The bromomethyl group in this furanone derivative undergoes photocycloaddition reactions, whereas the benzyl bromide in 4-amino-3-fluorobenzyl bromide is more suited for alkylation or arylation .

Deprotection Efficiency

Methodology :

- 4-Amino-3-fluorobenzyl Bromide: Deprotection of the BOC group is efficiently achieved using 2 N HCl in methanol or iodine under solvent-free conditions (yields >90%) .

- Chlorinated Analogs : Chlorine substituents (e.g., in CAS 1820705-04-1) slightly delay deprotection due to electron-withdrawing effects, requiring extended reaction times .

Data Tables

Table 1: Structural and Reactivity Comparison

Research Findings and Challenges

- Steric Effects: Bulky BOC groups in 4-amino-3-fluorobenzyl bromide can hinder reactions with large nucleophiles (e.g., aryl Grignard reagents), necessitating optimized conditions .

- Halogen Influence : Fluorine enhances metabolic stability in vivo compared to chlorine or bromine-substituted analogs, making it preferable in drug design .

- Synthetic Limitations : Chlorinated derivatives (e.g., CAS 1820705-04-1) often require harsher conditions for bromine displacement, increasing side-product formation .

Biologische Aktivität

4-Amino-3-fluorobenzyl bromide, N-BOC protected (C12H15BrFNO2), is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, including an amino group, a fluorine atom, and a bromide substituent. The N-Boc (tert-butoxycarbonyl) protection is commonly employed to stabilize the amine during various chemical reactions, enhancing its reactivity and potential biological applications.

The molecular formula of this compound is C12H15BrFNO2, with a molar mass of approximately 304.16 g/mol. This compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrFNO2 |

| Molar Mass | 304.16 g/mol |

| Functional Groups | Amino, Fluoro, Bromo |

| Protection Group | N-Boc |

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds with analogous structures have demonstrated significant biological properties. The presence of both the amino and fluorine substituents suggests potential interactions with various biological targets.

Potential Biological Applications

- Enzyme Inhibition : Compounds with amino and fluorine groups have been explored for their ability to inhibit enzymes. For instance, fluorinated compounds often exhibit enhanced biological activity against bacteria and fungi due to their increased lipophilicity and ability to disrupt cellular functions.

- Anticancer Activity : Some derivatives of fluorobenzyl compounds have shown promise in anticancer activity through structure-activity relationship (SAR) studies. For example, compounds with similar scaffolds have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and A549 .

- Antiviral Properties : Certain fluorinated benzyl compounds have been identified as potential antiviral agents by targeting viral proteins . The structural characteristics that allow for selective binding to viral targets may also apply to 4-Amino-3-fluorobenzyl bromide.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-Amino-3-fluorobenzyl bromide.

Study 1: Anticancer Activity

A study evaluating a series of aromatic amides demonstrated that specific substitutions on the benzene ring significantly influenced their efficacy as rTRPV4 modulators. Compounds with bulky electron-rich groups exhibited better activity compared to those with smaller electronegative substituents . This suggests that 4-Amino-3-fluorobenzyl bromide could be optimized for similar applications.

Study 2: Enzyme Inhibition

Research on 4-aminopyridine-based inhibitors targeting Trypanosoma cruzi CYP51 highlighted the importance of structural modifications in enhancing inhibitory potency. The study utilized structure-based design principles that could be applied to optimize 4-Amino-3-fluorobenzyl bromide for enzyme inhibition .

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of 4-amino-3-fluorobenzyl bromide, N-BOC protected?

- Methodological Answer : Purity can be assessed via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor impurities. Structural confirmation requires -NMR (DMSO-d6 or CDCl3) to verify the BOC-protected amine (~1.3 ppm for tert-butyl protons) and benzyl bromide signals (~4.5 ppm for CH2Br). Mass spectrometry (ESI or EI) should confirm the molecular ion peak ([M+H]+ or [M+Na]+) . For boronic acid derivatives, LC-MS protocols from and may be adapted.

Q. How should this compound be stored to maintain stability, and what are its key hazards?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl bromide moiety. The compound is combustible (Flash Point ~79°C) and corrosive (Skin Corr. 1B classification). Use PPE: nitrile gloves, lab coat, and safety goggles. Avoid contact with oxidizing agents or moisture. Ventilation must meet OSHA standards for corrosive vapors .

Q. What synthetic routes are commonly used to prepare N-BOC-protected benzyl bromide derivatives?

- Methodological Answer : A two-step synthesis is typical:

BOC Protection : React 4-amino-3-fluorobenzylamine with di-tert-butyl dicarbonate (BOC anhydride) in THF/DCM with a base (e.g., DMAP) at 0–25°C.

Bromination : Treat the BOC-protected amine with PBr3 or HBr/AcOH to substitute the hydroxyl group (if present) or directly brominate the benzyl position. Monitor by TLC (hexane/EtOAc) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodological Answer : The meta-fluorine atom enhances the electrophilicity of the benzyl bromide by stabilizing the transition state through inductive effects. Kinetic studies (e.g., competition experiments with non-fluorinated analogs) can quantify reactivity. Use DMSO/water as a polar aprotic solvent system to optimize SN2 efficiency. Monitor reaction progress via -NMR to track fluorine’s electronic effects .

Q. What strategies mitigate premature BOC deprotection during coupling reactions in peptide synthesis?

- Methodological Answer : Avoid acidic conditions (e.g., TFA, HCl) during coupling. Use HATU/DIPEA in DMF for amide bond formation at pH 7–7. If deprotection is unavoidable, employ orthogonal protecting groups (e.g., Fmoc for amines). Post-coupling, confirm BOC retention via FT-IR (absence of N-H stretch ~3300 cm⁻¹) .

Q. Can this compound serve as a bifunctional linker in PROTACs (Proteolysis-Targeting Chimeras)? What design considerations apply?

- Methodological Answer : Yes, the benzyl bromide can alkylate thiols (e.g., cysteine residues in E3 ligase ligands), while the BOC-amine allows conjugation to target protein binders. Optimize linker length/spacer (e.g., PEG units) to ensure ternary complex formation. Validate proteasome-mediated degradation via Western blot (e.g., ubiquitin pull-down assays) .

Q. How does steric hindrance from the BOC group affect cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The BOC group may slow transmetallation in Suzuki reactions. Use PdCl2(dppf) or XPhos palladacycles to enhance catalytic efficiency. Pre-activate boronic acid partners (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid, CAS 218301-87-2) with K2CO3 in THF/water (3:1) at 60°C. Monitor coupling yields by -NMR integration of aryl proton signals .

Contradictions and Data Gaps

- Stability in Aprotic vs. Protic Solvents : While recommends dry storage, no data compare hydrolysis rates in DMSO vs. DMF. Researchers should conduct accelerated stability studies (40°C/75% RH) to refine solvent compatibility.

- Toxicity Profile : Limited ecotoxicological data (e.g., LC50 for aquatic organisms) are available. Follow OECD 203 guidelines for acute fish toxicity testing if environmental release is possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.